Isracidin

描述

属性

生物活性 |

Antimicrobial |

|---|---|

序列 |

RPKHPIKHQGLPQEVLNENLLRF |

产品来源 |

United States |

Origin and Enzymatic Generation of Isracidin

Parent Protein Precursor: Bovine Alpha S1-Casein

The main protein from which Isracidin is derived is bovine alpha S1-casein (αS1-casein). nih.govasm.orggoogle.comresearchgate.netresearchgate.netresearchgate.netpublisherspanel.comnih.govjircas.go.jp Bovine αS1-casein is a significant constituent of bovine milk casein, making up approximately 40% of the total casein content. jircas.go.jp This protein is composed of 199 amino acid residues and has a molecular mass of approximately 23.6 kDa. jircas.go.jpmdpi.com Structurally, bovine αS1-casein is characterized by a largely disordered conformation with limited regions of alpha-helices and beta-sheets. mdpi.com Several genetic variants exist, with variant B being the most common. mdpi.com

Proteolytic Cleavage Mechanisms and Enzymes (e.g., Chymosin)

The formation of this compound from bovine αS1-casein is a result of proteolytic cleavage, where enzymes hydrolyze the peptide bonds within the protein sequence. Chymosin is a key enzyme implicated in the generation of this compound. nih.govgoogle.comresearchgate.netnih.govresearchgate.net Chymosin is an aspartic protease primarily known for its action on κ-casein during the milk coagulation process in cheese production. researchgate.netuniprot.org However, chymosin also cleaves bovine αS1-casein, specifically at the bond between phenylalanine residues at positions 23 and 24 (Phe23-Phe24) in the B variant of αS1-casein. researchgate.net This enzymatic action releases the N-terminal peptide fragment, which is identified as this compound. nih.govgoogle.comresearchgate.netpublisherspanel.com this compound is a peptide comprising the first 23 amino acids of bovine αS1-casein, with the sequence RPKHPIKHQGLPQEVLNENLLRF. asm.orggoogle.comresearchgate.netnih.gov

Other proteolytic enzymes may also contribute to the release of this compound or related peptide fragments from casein. researchgate.net

Microbial Fermentation as a Source of this compound

Microbial fermentation, particularly involving lactic acid bacteria (LAB), represents another pathway for the production of bioactive peptides, including this compound, from milk proteins. asm.orggoogle.commdpi.comfrontiersin.orgdergipark.org.trmdpi.comfrontiersin.orgmdpi.com LAB possess intricate proteolytic systems essential for breaking down milk proteins to support their growth. google.com Certain strains of Lactobacillus acidophilus, such as DPC6026, have been documented to generate antimicrobial peptides from bovine casein, including peptides resembling this compound. asm.orggoogle.com The proteolytic activity of LAB on caseins leads to the release of smaller peptides exhibiting antimicrobial properties. jircas.go.jpfrontiersin.org This process naturally occurs during the fermentation of milk in the production of various dairy products. frontiersin.orgdergipark.org.tr The specific microbial strains used and the conditions of fermentation, such as pH, temperature, and substrate concentration, can influence the types and quantities of bioactive peptides produced. dergipark.org.trmdpi.com

Research indicates that dairy industry waste streams containing caseins could potentially serve as a source for generating milk-derived antimicrobial peptides through microbial fermentation. frontiersin.org

Detailed Research Findings

This compound has been characterized as a cationic antimicrobial peptide. asm.orggoogle.com Studies have demonstrated its activity against a variety of microorganisms, including Gram-positive bacteria such as Staphylococcus aureus and Listeria monocytogenes, and Gram-negative bacteria such as Escherichia coli and Cronobacter sakazakii. researchgate.net Activity against E. coli and B. subtilis has also been reported for a fragment of this compound. mdpi.com

Minimum Inhibitory Concentration (MIC) values have been reported for this compound against specific bacterial strains. For instance, one study reported an MIC of 0.059 mM for this compound under defined experimental conditions. asm.org

| Peptide Name | Origin Protein | Sequence | Reported Activity Against (Examples) | PubChem CID |

|---|---|---|---|---|

| This compound | αS1-Casein | RPKHPIKHQGLPQEVLNENLLRF | S. aureus, E. coli, C. sakazakii, L. monocytogenes, B. subtilis | 16210274 |

Primary Structural Elucidation and Characterization Methodologies

Amino Acid Sequence Analysis

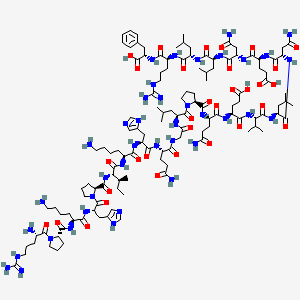

The determination of the precise sequence of amino acids is fundamental to characterizing any peptide. For Isracidin, this process reveals the foundational basis of its chemical properties and biological function. The primary sequence of this compound has been identified as RPKHPIKHQGLPQEVLNENLLRF.

Historically, the sequencing of peptides discovered in the mid-20th century, such as this compound, was primarily accomplished through Edman degradation. This classical method provides a stepwise removal and identification of amino acids from the N-terminus of a peptide. wikipedia.orgehu.eus

The Edman degradation process involves a series of chemical reactions:

Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions. PITC selectively attaches to the free alpha-amino group of the N-terminal amino acid, forming a phenylthiocarbamoyl (PTC) derivative. creative-proteomics.com

Cleavage: The PTC-peptide is then treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA). This step cleaves the peptide bond between the first and second amino acid residues, releasing the N-terminal residue as a thiazolinone derivative. ehu.eus

Conversion and Identification: The thiazolinone-amino acid is extracted and converted into a more stable phenylthiohydantoin (PTH) derivative by treatment with aqueous acid. This PTH-amino acid can then be identified using chromatographic techniques, such as high-performance liquid chromatography (HPLC). wikipedia.org

The cycle is then repeated on the shortened peptide to identify the subsequent amino acid residue. For a 23-residue peptide like this compound, this cycle would be performed 23 times to elucidate the complete sequence.

Table 1: Amino Acid Composition and Sequence of this compound

| Position | Amino Acid (Three-Letter Code) | Amino Acid (One-Letter Code) |

|---|---|---|

| 1 | Arginine | R |

| 2 | Proline | P |

| 3 | Lysine | K |

| 4 | Histidine | H |

| 5 | Proline | P |

| 6 | Isoleucine | I |

| 7 | Lysine | K |

| 8 | Histidine | H |

| 9 | Glutamine | Q |

| 10 | Glycine | G |

| 11 | Leucine | L |

| 12 | Proline | P |

| 13 | Glutamine | Q |

| 14 | Glutamic Acid | E |

| 15 | Valine | V |

| 16 | Leucine | L |

| 17 | Asparagine | N |

| 18 | Glutamic Acid | E |

| 19 | Asparagine | N |

| 20 | Leucine | L |

| 21 | Leucine | L |

| 22 | Arginine | R |

Advanced Spectrometric Techniques for Peptide Identification (e.g., Mass Spectrometry)

Modern peptide analysis heavily relies on mass spectrometry (MS) for its high sensitivity, speed, and accuracy. While detailed historical mass spectrometry data on the initial characterization of this compound is not extensively documented in recent literature, the analysis of this peptide today would involve techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS). nih.gov

In a typical MS-based workflow for identifying a known peptide like this compound from a complex mixture (e.g., a casein hydrolysate), the following steps would be taken:

Ionization: The peptide molecules are ionized, for example using MALDI or ESI.

Mass Analysis (MS1): The mass spectrometer measures the mass-to-charge ratio (m/z) of the intact peptide ions. The theoretical monoisotopic mass of this compound can be calculated and compared to the experimental data for initial identification.

Fragmentation (MS/MS): Ions corresponding to the predicted mass of this compound are selected and fragmented within the mass spectrometer. This fragmentation, often induced by collision with an inert gas (Collision-Induced Dissociation - CID), primarily breaks the peptide bonds.

Fragment Ion Analysis (MS2): The m/z of the resulting fragment ions are measured. This produces a characteristic fragmentation pattern. The fragments are typically of two major types: b-ions (containing the N-terminus) and y-ions (containing the C-terminus). The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the confirmation of the amino acid sequence.

Table 2: Theoretical Monoisotopic Mass and Molecular Weight of this compound

| Parameter | Value |

|---|---|

| Amino Acid Sequence | RPKHPIKHQGLPQEVLNENLLRF |

| Molecular Formula | C₁₃₁H₂₁₄N₃₈O₃₀ |

| Monoisotopic Mass | 2835.65 Da |

The fragmentation pattern obtained from MS/MS analysis provides definitive confirmation of the peptide's identity by matching the experimental fragment masses to the theoretical fragments calculated from the known sequence of this compound.

Chromatographic Purification Strategies for this compound Isolation

This compound is produced by the enzymatic digestion of casein, which results in a complex mixture of various peptides. nih.gov Therefore, robust purification strategies are essential to isolate this compound for structural and functional studies. The primary methods for peptide purification are based on chromatography, which separates molecules based on their physicochemical properties.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for peptide purification. hplc.eunih.gov It separates peptides based on their hydrophobicity.

Stationary Phase: A non-polar stationary phase is used, typically silica (B1680970) particles chemically modified with alkyl chains (e.g., C18 or C8). springernature.com

Mobile Phase: A polar mobile phase is used, usually a mixture of water and an organic solvent like acetonitrile (B52724). An ion-pairing agent, such as trifluoroacetic acid (TFA), is commonly added to the mobile phase to improve peak shape and resolution. hplc.euspringernature.com

Elution: Peptides are loaded onto the column in a low concentration of organic solvent, where they bind to the hydrophobic stationary phase. They are then eluted by increasing the concentration of the organic solvent in the mobile phase. More hydrophobic peptides bind more strongly to the column and thus require a higher concentration of organic solvent to be eluted.

Ion-Exchange Chromatography (IEC) is another key technique used for peptide purification, which separates molecules based on their net charge. nih.gov Given that this compound has a high net positive charge at neutral pH due to its arginine, lysine, and histidine residues, cation-exchange chromatography is particularly effective for its isolation. nih.gov

Stationary Phase: A solid support with covalently attached negatively charged functional groups (e.g., sulfopropyl or carboxymethyl) is used for cation-exchange.

Mobile Phase: A buffered solution is used.

Elution: Peptides are loaded onto the column at a low ionic strength, allowing positively charged peptides like this compound to bind to the negatively charged resin. Elution is achieved by either increasing the salt concentration (e.g., with a sodium chloride gradient) or changing the pH of the mobile phase to disrupt the electrostatic interactions.

A multi-step purification protocol, often combining ion-exchange chromatography followed by one or more RP-HPLC steps, is typically required to achieve high purity of this compound from the initial casein digest.

Table 3: Example Multi-Step Chromatographic Purification Strategy for this compound

| Step | Chromatographic Method | Stationary Phase Example | Elution Principle |

|---|---|---|---|

| 1. Initial Fractionation | Cation-Exchange Chromatography | Sulfopropyl (SP) Sepharose | Increasing salt gradient (e.g., 0-1 M NaCl) |

| 2. Intermediate Purification | Reversed-Phase HPLC | C18 Silica | Increasing acetonitrile gradient (e.g., 5-60%) with 0.1% TFA |

Spectrum of Biological Activities in Preclinical Models

Antibacterial Efficacy Studies

Isracidin has demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria google.com. It is considered a casein-derived antimicrobial peptide (CDAMP) mdpi.com.

Activity against Gram-Positive Pathogens (e.g., Staphylococcus aureus, Listeria monocytogenes, Streptococcus pyogenes)

This compound has shown activity against several Gram-positive bacteria. It inhibits Staphylococcus aureus, Listeria monocytogenes, and Streptococcus pyogenes nih.govscholarsresearchlibrary.comfrontierspartnerships.orgpublisherspanel.comasm.orgdergipark.org.trtandfonline.com. Studies have indicated that this compound can inhibit the growth of Staphylococcus aureus publisherspanel.comasm.orgmdpi.comresearchgate.netmilkgenomics.org. It also exerts a protective function against Listeria monocytogenes and Streptococcus pyogenes in mice scholarsresearchlibrary.comfrontierspartnerships.orgdergipark.org.trtandfonline.com. In vitro growth inhibition of Listeria innocua, used as a model for Listeria monocytogenes, has also been reported psu.edu. Early studies indicated in vitro inhibition of staphylococci, Bacillus subtilis, Diplococcus pneumoniae, and Streptococcus pyogenes by a related substance, casecidin, with which this compound was subsequently investigated nih.gov.

Activity against Gram-Negative Pathogens (e.g., Escherichia coli)

This compound is active against Gram-negative bacteria, including Escherichia coli google.comnovoprolabs.commdpi.comjomardpublishing.com. It has been shown to inhibit specific strains such as E. coli DH5a and E. coli DPC6053 novoprolabs.comnih.govmdpi.com. A fragment of this compound has also shown activity against E. coli mdpi.com. This compound's activity against Gram-negative bacteria is attributed, in part, to its positive charge, which facilitates interaction with the negatively charged bacterial membranes asm.org.

In Vitro Antimicrobial Assays (e.g., Minimum Inhibitory Concentration, Minimum Bactericidal Concentration)

In vitro studies have been conducted to determine the minimum inhibitory concentration (MIC) of this compound against various bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism jomardpublishing.comasm.orgbmglabtech.com.

Against E. coli DPC6053, the MIC value for this compound was reported as 0.2 mg/mL nih.govjomardpublishing.com. Another study reported MICs against E. coli DPC6053 ranging from 0.05 mM to 1.9 mM, with the MIC specifically found to be 0.059 mM google.comgoogle.com. This compound inhibited E. coli DH5a, E. coli DPC6053, and Cronobacter sakazakii at MICs ranging from 0.2 to >1.0 mg/mL novoprolabs.com.

In vitro growth inhibition of lactobacilli and other Gram-positive bacteria by this compound has been reported, but generally at relatively high concentrations, ranging from 0.1 to 1 mg/mL researchgate.netjomardpublishing.com.

While MIC values indicate inhibition of growth, the minimum bactericidal concentration (MBC) indicates the lowest concentration needed to kill bacteria bmglabtech.com. Information specifically detailing MBC values for this compound was not prominently found in the provided search results.

Data on MIC values for this compound against specific strains:

| Pathogen Strain | MIC (mg/mL) | MIC (mM) | Source |

| E. coli DPC6053 | 0.2 | - | nih.govjomardpublishing.com |

| E. coli DPC6053 | - | 0.059 | google.comgoogle.com |

| E. coli DH5a | 0.2 to >1.0 | - | novoprolabs.com |

| E. coli DPC6053 | 0.2 to >1.0 | - | novoprolabs.com |

| C. sakazakii | 0.2 to >1.0 | - | novoprolabs.com |

| Gram-positive bacteria (various) | 0.1 to 1 | - | researchgate.netjomardpublishing.com |

Note: Some sources report MIC in mg/mL and others in mM. Direct conversion requires knowing the molecular weight of this compound, which is approximately 2763.80 Da nih.gov.

Preclinical In Vivo Efficacy Models (e.g., Murine Infection Models, Animal Mastitis Models)

Preclinical in vivo studies have demonstrated the efficacy of this compound. A single intramuscular injection of this compound effectively protected mice against subcutaneous infections caused by Staphylococcus aureus, Streptococcus pyogenes, and Listeria monocytogenes nih.govscholarsresearchlibrary.commdpi.comdergipark.org.trtandfonline.com. This protection was observed to last for at least five months in a study involving S. aureus infection in mice mdpi.com. Treated mice survived a second S. aureus infection five months later, unlike control mice mdpi.com.

The protective effect of this compound has also been observed in other animal models, including rabbits, guinea pigs, and sheep mdpi.com. In these models, this compound was injected before infection with S. aureus strains mdpi.com.

This compound has shown promise in animal mastitis models. Field trials indicated that injection of this compound into the udder provided protection against mastitis in sheep and cows nih.govscholarsresearchlibrary.compublisherspanel.comscholarsresearchlibrary.com. In an acute mastitis model, intramammary injection of this compound successfully treated a significant percentage of udder quarters in cows infected with resistant S. aureus mdpi.com.

Antifungal Efficacy Studies (e.g., Candida albicans)

This compound has demonstrated antifungal activity, including against Candida albicans frontierspartnerships.orgpublisherspanel.comasm.orgmdpi.comresearchgate.netscholarsresearchlibrary.comresearchgate.net. Studies have shown that this compound can inhibit Candida albicans frontierspartnerships.orgpublisherspanel.comasm.orgmdpi.comresearchgate.netscholarsresearchlibrary.com. Its activity against C. albicans has been noted in both in vivo models, such as protecting mice nih.gov, and in vitro assays researchgate.netscholarsresearchlibrary.com.

Immunomodulatory Effects and Host Defense Mechanisms

Beyond its direct antimicrobial effects, this compound has been reported to possess immunomodulatory properties and contribute to host defense mechanisms nih.govpublisherspanel.comdergipark.org.trnih.gov. This compound is considered an immunostimulating casein-derived substance nih.gov. It has been suggested that this compound can enhance host defense by stimulating both phagocytosis and immune responses nih.gov. The protective effects observed in animal models, particularly the long-term resistance seen in mice after S. aureus infection, suggest an involvement in modulating the immune response nih.govmdpi.com. Casein-derived peptides, including this compound, have been noted for their potential to contribute to immunomodulation publisherspanel.commdpi.comdergipark.org.tr. This includes potential effects on lymphocyte proliferation, antibody synthesis, and cytokine regulation, though these specific effects directly attributed to this compound require further detailed examination of the cited research dergipark.org.tr.

Phagocytosis Stimulation

A key mechanism contributing to this compound's protective effects observed in preclinical models is its ability to stimulate phagocytosis. Studies have specifically highlighted this activity in the context of Candida albicans infections in mice. nih.govresearchgate.netresearchgate.netresearchgate.net Intravenously administered this compound has been shown to stimulate a phagocytic response in mice challenged with Candida albicans. cambridge.org This suggests a direct or indirect role of this compound in enhancing the engulfment and clearance of pathogens by phagocytic cells, which are crucial components of the innate immune system. Research on other milk-derived peptides, such as the alpha s1-casein dodecapeptide (residues 23-34) and certain beta-casein derived peptides, has also indicated their capacity to stimulate phagocytosis by murine peritoneal macrophages in vitro, providing broader context to the phagocytosis-promoting potential of milk protein hydrolysates. cambridge.org

Immune Response Modulation

In addition to stimulating phagocytosis, this compound has been reported to modulate immune responses in preclinical settings, contributing to protection against infections like Candida albicans. nih.govresearchgate.netresearchgate.netresearchgate.net Its therapeutic application has been associated with the induction of long-term immune resistance. nih.govcambridge.orgresearchgate.net Milk contains a variety of bioactive molecules capable of influencing both humoral and cellular immunity. researchgate.net While a significant portion of research on milk ingredient-mediated immune modulation is conducted using ex vivo cell and tissue models, some molecules, including this compound, have demonstrated efficacy in live animal models. researchgate.net Immunomodulatory peptides can directly interact with components of both the innate and acquired immune systems. researchgate.net It is worth noting that some peptides with immunomodulatory properties also exhibit antimicrobial activity. frontiersin.org The release of such peptides through enzymatic degradation of milk proteins is understood to contribute to biogenic functions, including effects on the immune system. cambridge.org While some studies on related alpha-S1-casein-derived peptides have indicated a non-inflammatory profile without affecting key inflammatory markers like NF-κB activity or TNFα and IL-1β secretion in macrophages, this compound's observed immune stimulation in the context of infection points towards a role in enhancing the host's defensive immune response against specific pathogens rather than inducing general inflammation. nih.govresearchgate.net

Preclinical Efficacy of this compound

| Preclinical Model | Infection/Condition Tested | Observed Effect | Source |

| Mice | Staphylococcus aureus | Protection against lethal infection | nih.govcambridge.orgresearchgate.net |

| Mice | Candida albicans | Protection, Stimulation of phagocytosis and immune responses | nih.govresearchgate.netresearchgate.netresearchgate.net |

| Sheep and Cows (Field Trials) | Mastitis | Protection (Therapeutic and Prophylactic) | nih.govcambridge.orgresearchgate.net |

Key Biological Activities in Preclinical Studies

| Activity | Observation in Preclinical Models | Source |

| Phagocytosis Stimulation | Stimulates phagocytic response in mice infected with C. albicans. | nih.govcambridge.orgresearchgate.netresearchgate.netresearchgate.net |

| Immune Response Modulation | Stimulates immune responses in mice infected with C. albicans; Induces long-term immune resistance. | nih.govcambridge.orgresearchgate.netresearchgate.netresearchgate.net |

Mechanisms of Action at the Molecular and Cellular Level

Interaction with Microbial Cell Membranes

The interaction of Isracidin with bacterial cell membranes is a multi-step process initiated by electrostatic attraction. nih.govmdpi.commdpi.comtandfonline.com

A key factor in the mechanism of action of this compound, and other cationic antimicrobial peptides, is the initial electrostatic attraction between the peptide's positive charges and the net negative charge of bacterial cell membranes. google.comgoogle.comnih.govmdpi.commdpi.comtandfonline.comnih.govresearchgate.netpertanian.go.idnih.gov This negative charge is primarily due to the presence of negatively charged phospholipids (B1166683) in the bacterial cytoplasmic membrane. mdpi.comnih.gov In Gram-negative bacteria, this interaction is significantly influenced by lipopolysaccharides (LPS) on the outer membrane surface. scholarsresearchlibrary.comtandfonline.comimrpress.com For Gram-positive bacteria, the binding involves interactions with negatively charged teichoic acids, lipoteichoic acids (LTA), and the carboxyl groups within the peptidoglycan layer. scholarsresearchlibrary.comtandfonline.comimrpress.com

Following initial binding, this compound interacts with the lipid bilayer, leading to membrane permeabilization and disruption. nih.govmdpi.commdpi.comtandfonline.comnih.govnih.gov This process compromises the integrity of the bacterial membrane, increasing its permeability and resulting in the leakage of vital intracellular components, such as ions and nutrients, ultimately leading to bacterial cell death. mdpi.comtandfonline.comnih.gov The dynamics of this disruption can vary, and while some peptides effectively permeabilize the membrane, they may not always cause complete cell lysis. mdpi.com

Membrane disruption by antimicrobial peptides can occur through the formation of pores. nih.govmdpi.commdpi.comtandfonline.comnih.govimrpress.comembrapa.br Several models have been proposed to describe how these pores are formed:

Barrel-Stave Model: In this model, peptides insert into the lipid bilayer in a transmembrane orientation, aggregating to form a pore structure akin to staves in a barrel. The hydrophobic regions of the peptides interact with the lipid core of the membrane, while the hydrophilic regions line the aqueous channel of the pore. nih.govmdpi.commdpi.comtandfonline.comnih.govimrpress.com

Toroidal Pore Model: This model involves peptides aligning parallel to the membrane surface, inducing a curvature in the lipid bilayer. The peptides and lipid head groups collectively form a pore in which the hydrophilic parts of the peptides are in contact with the polar heads of the lipids. This mechanism often involves cooperative action among the peptides. nih.govmdpi.comtandfonline.comnih.govimrpress.com Disordered toroidal pores can also form with the involvement of fewer peptides. mdpi.com

Another proposed mechanism for membrane disruption is the carpet mechanism. mdpi.comtandfonline.comnih.govimrpress.com In this model, antimicrobial peptides accumulate on the surface of the bacterial membrane in a parallel orientation, similar to a carpet. Once the concentration of peptides on the membrane surface reaches a critical threshold, the accumulated peptides induce stress on the lipid bilayer, leading to its destabilization and rupture. This can result in the formation of micelle-like structures and the disintegration of the membrane. mdpi.comtandfonline.comnih.govimrpress.com Some studies suggest a carpet-like mechanism for certain peptides. imrpress.com

Intracellular Target Modulation (if documented at molecular level)

Beyond membrane disruption, some antimicrobial peptides, including certain casein-derived peptides, have been reported to reach and interact with intracellular targets. scholarsresearchlibrary.commdpi.comsut.ac.thmdpi.comnih.govresearchgate.net The "group target" model suggests that cationic AMPs can bind to negatively charged molecules within the bacterial cytoplasm, such as nucleic acids (DNA and RNA) and enzymes with anionic surfaces, thereby inhibiting processes essential for bacterial survival and replication. mdpi.commdpi.comnih.gov Specifically, some beta-casein-derived peptides have been shown to interfere with DNA and RNA synthesis and interact with enzymes like dihydrofolate reductase and DNA gyrase in Staphylococcus aureus, impairing bacterial replication. mdpi.comnih.gov While the exact molecular mechanisms by which this compound might target intracellular components are not as extensively documented as its membrane interactions, the potential for such activity exists within the broader class of antimicrobial peptides it belongs to. Some research indicates that peptides may translocate across the membrane to engage with intracellular targets tandfonline.comnih.gov, and there are suggestions that some peptides may suppress bacterial protein synthesis after reaching the cytoplasm, although the precise mechanism remains unclear scholarsresearchlibrary.com.

Differential Activity Mechanisms against Gram-Positive and Gram-Negative Bacteria

This compound demonstrates broad-spectrum activity, affecting both Gram-positive and Gram-negative bacteria. google.comnih.govmdpi.commdpi.commdpi.comnih.gov The differential susceptibility of these bacterial types to antimicrobial peptides is largely attributed to the fundamental differences in their cell envelope structures. nih.govmdpi.comcrestonepharma.com Gram-positive bacteria possess a thick layer of peptidoglycan along with teichoic acids and LTA, which serve as initial binding sites for cationic peptides. scholarsresearchlibrary.comtandfonline.comimrpress.commdpi.comcrestonepharma.com In contrast, Gram-negative bacteria have a thinner peptidoglycan layer surrounded by an outer membrane containing LPS. nih.govmdpi.comcrestonepharma.com The initial interaction in Gram-negative bacteria occurs with the LPS on the outer membrane. scholarsresearchlibrary.comtandfonline.comimrpress.com

Structure Activity Relationship Sar Studies and Peptide Engineering

Identification of Key Amino Acid Residues for Bioactivity

Studies on antimicrobial peptides, including those derived from milk proteins like Isracidin, highlight the critical role of specific amino acid residues in their bioactivity mdpi.commdpi.comnih.govresearchgate.net. The amino acid composition and sequence, as well as features like hydrophobicity and net charge, are key determinants of antimicrobial activity mdpi.commdpi.com.

While specific detailed studies solely focused on every single amino acid's contribution within the full 23-amino-acid this compound sequence are not extensively detailed in the search results, research on other milk-derived antimicrobial peptides provides insights into general principles applicable to this compound. For instance, studies on an αs2-casein fragment f(183–207) showed that positively charged amino acids, such as Arginine (Arg) and Lysine (Lys), are important for activity, and their replacement with Alanine (Ala) can lead to reduced or eliminated bactericidal activity nih.govresearchgate.net. The C-terminal residues can also be important for activity nih.govresearchgate.net.

For this compound (RPKHPIKHQGLPQEVLNENLLRF), the presence of multiple positively charged residues (Arg and Lys) and hydrophobic residues (Pro, Ile, Leu, Phe) is notable. These features are commonly associated with the ability of antimicrobial peptides to interact with and disrupt negatively charged bacterial membranes mdpi.commdpi.com.

Rational Design of this compound Analogues

Rational design of peptide analogues involves making deliberate changes to the amino acid sequence or structure based on SAR information to improve specific properties like antimicrobial potency, spectrum of activity, or stability researchgate.netnih.govmdpi.comfrontiersin.org. This approach contrasts with random screening and is guided by an understanding of how structural features influence function.

Although specific examples of rationally designed this compound analogues and their detailed design strategies are not extensively described in the provided search results, the concept of rational design is broadly applied to antimicrobial peptides derived from milk proteins researchgate.netmdpi.comfrontiersin.org. For example, studies on other milk peptides have involved modifying amino acid sequences to enhance bactericidal activity against specific bacteria or to improve stability sid.ir. Rational design can involve altering the net charge, hydrophobicity, or helix-forming propensity of the peptide nih.gov.

The potential for designing this compound analogues is suggested by the identification of shorter, active fragments derived from it, such as Caseicin A (IKHQGLPQE) and Caseicin B (VLNENLLR), which have shown activity against various bacteria mdpi.comnovoprolabs.com. These naturally occurring fragments could serve as starting points for rational design efforts.

Effects of Amino Acid Substitutions and Modifications on Antimicrobial Potency

Amino acid substitutions and modifications are key techniques in SAR studies and peptide engineering to probe the contribution of specific residues and characteristics to antimicrobial potency. Replacing amino acids can alter the peptide's charge, hydrophobicity, size, or conformational flexibility, thereby affecting its interaction with target membranes or other cellular components.

While direct experimental data on the effects of specific amino acid substitutions within this compound's sequence on its antimicrobial potency is limited in the provided results, studies on related milk peptides offer analogous findings. For instance, in the αs2-casein f(183–207) peptide, substituting positively charged Arg and Lys residues with Ala significantly reduced or eliminated antibacterial activity nih.govresearchgate.net. Conversely, replacing Proline residues at certain positions increased antibacterial potency nih.govresearchgate.net. Hydrophobic modifications, such as adding Tryptophan (Trp) or Phenylalanine (Phe) residues, have also been shown to increase potency against certain bacteria nih.govresearchgate.net.

Based on these general principles, it can be inferred that substitutions affecting the charge distribution, hydrophobicity, or the presence of key functional groups within this compound would likely impact its antimicrobial activity. For example, increasing the net positive charge might enhance its interaction with negatively charged bacterial membranes, while modifications affecting its amphipathicity could influence its membrane insertion and disruption capabilities.

Impact of Peptide Conformation on Biological Activity

The three-dimensional structure, or conformation, of a peptide plays a significant role in its biological activity. For antimicrobial peptides, the ability to adopt specific conformations, often amphipathic structures like alpha-helices, is crucial for their interaction with and disruption of biological membranes nih.govnih.gov.

This compound, as a peptide, is expected to have a specific conformation in solution and upon interacting with bacterial membranes. While detailed structural studies of this compound's conformation and its direct impact on its antimicrobial activity are not extensively covered in the search results, it is mentioned that this compound appears to maintain a relatively stable conformation in solution google.com. Conformationally stable peptides can have implications for their biological activity and potential allergenicity google.com.

Structural modeling of other casein-derived peptides, such as Caseicidin 17 and 15, has suggested amphiphilic structures that are linked to their inhibitory and structural properties nih.gov. It is likely that this compound also adopts an amphiphilic conformation, allowing its hydrophobic regions to interact with the lipid core of bacterial membranes while its charged residues interact with the polar headgroups. The specific arrangement of hydrophobic and hydrophilic residues along the peptide chain, which dictates its amphipathicity, is a key factor influenced by the peptide's conformation and is critical for membrane-mediated activities mdpi.commdpi.com.

Synthetic Approaches and Derivatization Strategies

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS), introduced by R. Bruce Merrifield, is a widely utilized technique for the chemical synthesis of peptides, including those of significant length like Isracidin. This method involves the stepwise elongation of a peptide chain while it is covalently attached to an insoluble solid support or resin. The C-terminal amino acid is typically anchored to the resin via a suitable linker, and subsequent amino acids are added sequentially to the N-terminus.

A key advantage of SPPS is the simplification of purification steps, as excess reagents and byproducts can be easily removed by washing the solid support after each coupling reaction. Two primary strategies are employed in SPPS, differing in the type of temporary Nα-amino protecting group used: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). The choice of protecting groups, resin, and linker is crucial for the success of the synthesis and the ability to introduce specific modifications or cleave the peptide from the resin under desired conditions. SPPS is particularly well-suited for the rapid construction of peptide libraries, which can be beneficial for exploring structure-activity relationships of this compound analogues. Microwave-assisted SPPS represents an advancement in this field, potentially offering shorter reaction times.

Solution-Phase Synthesis Techniques

Solution-phase peptide synthesis, also known as liquid-phase synthesis, is another fundamental approach for peptide preparation. In contrast to SPPS, all reactants and intermediates remain in a homogeneous solution throughout the synthesis process. While historically significant, solution-phase synthesis can be more labor-intensive for longer peptides due to the need for purification after each coupling step. However, it can be advantageous for large-scale production and for the synthesis of shorter peptides or specific peptide fragments.

Hybrid approaches that combine both solid-phase and solution-phase techniques can also be employed to leverage the benefits of each method. researchgate.net Solution-phase chemistry is also essential for certain peptide modifications and cyclization reactions, such as the formation of disulfide bonds, which might be relevant for some peptide analogues.

Chemoenzymatic Synthesis of this compound and Its Analogues

This compound is naturally generated from bovine αs1-casein through enzymatic hydrolysis. researchgate.net This process involves the cleavage of specific peptide bonds within the parent protein by proteolytic enzymes. Enzymes such as chymosin and chymotrypsin (B1334515) have been shown to release this compound from αs1-casein.

Chemoenzymatic synthesis broadly refers to strategies that integrate chemical and enzymatic transformations to synthesize target molecules. In the context of this compound, obtaining the peptide through controlled enzymatic digestion of casein can be considered a form of chemoenzymatic approach, particularly when coupled with chemical steps for purification or further modification. Microbial fermentation, utilizing microorganisms with proteolytic activity, is another biological method that can yield this compound and other bioactive peptides from milk proteins. researchgate.net Various proteolytic enzymes from animal, plant, or microbial sources can be utilized to release bioactive peptides from milk proteins. While purely enzymatic methods focus on the liberation of the peptide from its natural source, these approaches are distinct from de novo chemical synthesis but fall under the umbrella of methods used to obtain the peptide for study and potential application.

Post-Translational Modifications and Their Influence

Post-translational modifications (PTMs) are chemical modifications of proteins or peptides that occur after their biosynthesis. These modifications can significantly influence the structure, stability, localization, and activity of peptides. Several PTMs have been observed in milk-derived peptides, which can be relevant to this compound and its analogues.

Biotechnological Production and Stability Considerations

Microbial Production Systems (e.g., Lactic Acid Bacteria Fermentation)

The biotechnological production of Isracidin primarily leverages the breakdown of milk proteins, particularly casein, through enzymatic hydrolysis or microbial fermentation ebi.ac.ukuni.lunih.govfishersci.co.uknih.govnih.gov. Casein is an abundant source of encrypted bioactive peptides like this compound, which are released upon proteolysis fishersci.co.uknih.govnih.gov.

Microbial fermentation, especially utilizing Lactic Acid Bacteria (LAB), is a significant pathway for generating bioactive peptides from milk proteins uni.lunih.govfishersci.co.uknih.govnih.gov. Certain LAB strains, such as Lactococcus lactis and Lactobacillus helveticus, are known for their proteolytic systems capable of hydrolyzing milk proteins and releasing peptides, including this compound uni.lufishersci.co.uknih.govnih.gov. Studies have identified this compound among the antimicrobial peptides released by LAB populations in fermented dairy products like kefir nih.gov. Microbial fermentation offers advantages such as lower costs compared to using commercial enzymes alone, as microorganisms are less expensive fishersci.co.uk. The process involves the hydrolysis of proteins by bacteria or yeasts during their growth, with critical parameters including temperature and pH fishersci.co.uk.

Enzymatic hydrolysis is another effective method for obtaining this compound. This process involves using enzymes, such as chymosin, to cleave specific peptide bonds within the precursor protein, alpha-S1 casein ebi.ac.ukuni.lunih.govlipidmaps.org. This compound has been specifically obtained by the enzymatic hydrolysis of alpha-S1 casein ebi.ac.uknih.gov.

Strategies for Enhancing Peptide Stability in Complex Matrices

Maintaining the stability of this compound within complex matrices, such as food products, is crucial for preserving its bioactivity. Research indicates that the stability of this compound can be influenced by the environmental conditions of the matrix. For instance, this compound demonstrated relative stability at the low pH levels typically found at the end of yogurt fermentation (around pH 4.5) nih.govnih.govresearchgate.net. This suggests that incorporating this compound into fermented dairy products with low pH could be a strategy to enhance its shelf-life and efficacy within that matrix nih.govnih.gov. Adding the peptide towards the later stages of the fermentation process, when acidity is higher and conditions are less favorable for extensive proteolytic activity, can help preserve its structural integrity and effectiveness nih.govnih.gov. While not specifically detailed for this compound in the provided sources, general strategies for enhancing peptide stability in complex matrices and during enzymatic digestion can include techniques like nano-encapsulation and microencapsulation daneshyari.com.

Enzymatic Degradation Profiles and Resistance to Proteases

The susceptibility of this compound to enzymatic degradation by proteases, particularly those from microorganisms, is a key factor affecting its stability and potential applications. Studies have investigated the effect of proteases from common yogurt starter cultures, Streptococcus thermophilus and Lactobacillus delbrueckii ssp. bulgaricus, on this compound.

Research indicates that this compound remained largely intact after incubation with Streptococcus thermophilus strains for 4 hours at both pH 4.5 and pH 7.0 nih.govnih.govresearchgate.net. However, it was observed to be degraded by Lactobacillus delbrueckii ssp. bulgaricus strains at pH 7.0 nih.govnih.govresearchgate.net. At pH 4.5, the degradative effect of L. delbrueckii ssp. bulgaricus on this compound was reduced nih.govnih.govresearchgate.net. This highlights the significant role of pH in the enzymatic stability of this compound, demonstrating greater resistance to degradation by these bacterial proteases under acidic conditions.

The following table summarizes findings on the enzymatic degradation of this compound by Streptococcus thermophilus and Lactobacillus delbrueckii ssp. bulgaricus at different pH levels:

| Microorganism | pH | Observed Degradation of this compound | Source |

| Streptococcus thermophilus | 4.5 | Largely unchanged | nih.govnih.govresearchgate.net |

| Streptococcus thermophilus | 7.0 | Largely intact (after 4h) | nih.govnih.govresearchgate.net |

| Lactobacillus delbrueckii ssp. bulgaricus | 4.5 | Largely unchanged | nih.govnih.govresearchgate.net |

| Lactobacillus delbrueckii ssp. bulgaricus | 7.0 | Degraded | nih.govnih.govresearchgate.net |

General challenges regarding the protease instability of antimicrobial peptides (AMPs) have been noted, which can hinder their widespread application ebi.ac.ukresearchgate.net.

Challenges in Large-Scale Production and Standardization

Scaling up the production of this compound and ensuring its standardization present several challenges. The complexity of the production process, whether through enzymatic hydrolysis or microbial fermentation, including the isolation and purification of the peptide, contributes to these difficulties lipidmaps.orgresearchgate.net. The economic costs associated with these processes can also be substantial lipidmaps.orgresearchgate.net.

Furthermore, achieving consistency in large-scale batches can be challenging, with potential issues such as isomeric variation in the produced peptides ebi.ac.uk. Proteolytic degradation during the manufacturing process can also negatively impact the yield and stability of this compound lipidmaps.orgresearchgate.net. The need for standardization in the production of bioactive peptides like this compound is recognized as a difficulty that needs to be overcome for their broader application nih.govlipidmaps.org. Limited yields and inherent protease instability are general hurdles encountered in the large-scale production of antimicrobial peptides ebi.ac.ukresearchgate.net.

Resistance Mechanisms to Isracidin

Microbial Adaptations and Counter-Strategies (if identified)

Microorganisms can employ various strategies to counteract the effects of antimicrobial peptides. One hypothesized mechanism for Isracidin resistance involves an 'antigenic' region of the molecule google.com. This suggests that microbial responses might include recognition and potentially neutralization or evasion related to specific structural elements of the peptide google.com.

Another potential counter-strategy, observed with other cationic antimicrobial peptides like Lactoferricin B and magainins, is the production of proteases by bacteria such as Escherichia coli and Staphylococcus aureus google.comgoogle.com. These proteases can cleave and inactivate the peptides google.comgoogle.com. It has been hypothesized that cleaving this compound into shorter peptides might reduce the possibility of resistant strain development because fewer proteases would be able to cleave the shorter sequences google.comgoogle.com. Studies evaluating the resistance of milk-derived peptides, including this compound, to microbial proteolysis by starter cultures like Streptococcus thermophilus and Lactobacillus delbrueckii ssp. bulgaricus have shown varying degrees of degradation depending on the bacterial strain researchgate.net. For instance, this compound remained intact after incubation with S. thermophilus strains but was degraded by exposure to Lb. delbrueckii ssp. bulgaricus strains researchgate.net.

General bacterial adaptation responses to stress, including exposure to antimicrobial agents, can involve mechanisms such as membrane modification, surface glycosylation, and anti-oxidative defenses frontiersin.org. While not specifically linked to this compound, these general adaptation strategies could potentially contribute to reduced susceptibility.

Cross-Resistance Patterns with Other Antimicrobial Agents (if studied)

The available information on cross-resistance patterns specifically involving this compound is scarce. However, research on other AMPs indicates that resistance to one AMP can sometimes lead to cross-resistance to other AMPs with different structures and modes of action nih.gov. This highlights a potential concern that the development of resistance to this compound could impact the effectiveness of other antimicrobial peptides nih.gov.

Conversely, studies on antimicrobial peptide mixtures suggest that using combinations of peptides might reduce the risk of bacteria developing resistance and can even help prevent cross-resistance to other antimicrobial drugs labmanager.com. This implies that while single AMPs might face cross-resistance challenges, their use in combination could be a strategy to mitigate this.

One study investigating resistance to a proline-rich antimicrobial peptide (Bac7₁₋₂₂) in Escherichia coli found that while resistance to Bac7₁₋₂₂ was mediated by specific mechanisms (inactivation of the SbmA transporter or a mutation in the WaaP kinase), screening against a panel of known AMPs and conventional antibiotics indicated no significant cross-resistance effects mdpi.com. This suggests that cross-resistance patterns can be specific to the peptide and the resistance mechanism involved mdpi.com.

Given the limited direct research on this compound's cross-resistance, further studies are needed to determine if resistance to this compound confers resistance to other AMPs or conventional antibiotics, or vice versa.

Future Research Trajectories and Preclinical Application Perspectives

Development of Novel Isracidin-Based Therapeutics for Animal Health

This compound has shown significant promise in preclinical studies for treating bacterial infections in animals. Notably, it has demonstrated effectiveness against mastitis in sheep and cows, a common and costly disease in dairy cattle. mdpi.comgoogle.comnih.gov Intramammary infusion of this compound has been shown to reduce somatic cell count and effectively treat mastitis caused by Staphylococcus aureus and other bacteria, including those resistant to conventional antibiotics. mdpi.com Studies have reported successful treatment rates in infected cows following intramammary injection. mdpi.com Furthermore, intramuscular injection of this compound has protected mice against subcutaneous infections caused by S. aureus, Streptococcus pyogenes, and Listeria monocytogenes. mdpi.com The protective effect has also been observed in other animal models like rabbits and guinea pigs when this compound was injected before infection with S. aureus strains. mdpi.comnih.gov These findings highlight its potential as an alternative to conventional antibiotics in veterinary medicine, addressing the challenge of antibiotic resistance in livestock. mdpi.comnih.gov Future research aims to further develop this compound-based therapeutics for various animal diseases, building on these promising preclinical results. nih.gov

Integration into Functional Foods and Food Biopreservation Technologies

This compound's antimicrobial properties make it a promising candidate for integration into functional foods and food biopreservation technologies. mdpi.comresearchgate.net Casein-derived peptides (CDPs) like this compound are increasingly being appreciated for their bioactivity and functionality in food systems. mdpi.com Naturally produced during casein hydrolysis, this compound has been explored for its potential to inhibit pathogenic bacteria in dairy-based functional foods. mdpi.com Research indicates that this compound can be used as a natural protective agent in fermented dairy foods against undesirable bacteria. usda.gov Its stability during fermentation, particularly at lower pH levels typical of the end point of yogurt fermentation, suggests its potential for use in such products. usda.gov However, the timing of addition near the end of the fermentation process may be crucial for maximum food protection due to potential degradation by bacterial enzymes at higher pH. usda.gov CDPs produced by Lactobacillus acidophilus fermentation have shown potential in bioprotective applications, such as preventing infections caused by Cronobacter sakazakii in milk-based formulas. mdpi.com The use of this compound and other milk-derived AMPs in active edible food packaging is also being explored. frontiersin.orgfrontiersin.org

Exploration of Synergistic Effects with Conventional Antimicrobials

Exploring the synergistic effects of this compound with conventional antimicrobials is a significant area of future research. Combining AMPs with traditional antibiotics can potentially enhance their activity, particularly against antibiotic-resistant bacteria, and may help minimize the emergence of resistance. nih.govmdpi.com Studies have reported synergistic effects between this compound and antibiotics such as penicillin and streptomycin (B1217042) against antibiotic-resistant S. aureus. researchgate.netnih.gov This suggests that this compound could be used as an adjuvant in combination therapy to improve outcomes against difficult-to-treat infections. mdpi.com Further research is needed to fully investigate the potential of such combinations and determine optimal pairings and concentrations for synergistic effects against a wider range of pathogens. nih.gov

Advanced Computational Modeling for Peptide Design and Mechanistic Insights

Advanced computational modeling techniques are increasingly being applied to peptide research, including the design and analysis of AMPs like this compound. researchgate.netnih.govcbirt.net Computational approaches, such as molecular docking, quantitative structure-activity relationship (QSAR) models, and machine learning algorithms, can aid in linking bioactivity to peptide structure and predicting the efficacy of novel peptide sequences. researchgate.netnih.gov These tools can help in the identification and discovery of potent milk protein-derived peptides. researchgate.net Computational modeling can also provide insights into the mechanisms of action of AMPs, such as their interaction with bacterial membranes. mdpi.comfrontiersin.org Future research can leverage these tools to design modified or novel this compound-based peptides with enhanced activity, stability, or targeted delivery, as well as to better understand the molecular basis of this compound's effects. nih.govfrontiersin.org

Investigation of Unexplored Bioactivities and Targets

While this compound is primarily known for its antimicrobial and immunostimulatory effects, further investigation into unexplored bioactivities and targets is warranted. This compound was demonstrated to be more efficient in vivo than in vitro, suggesting an additional immuno-stimulatory effect. nih.govresearchgate.net It has been shown to protect mice against Candida albicans by stimulating phagocytosis and immune responses. nih.gov Future research can delve deeper into its immunomodulatory mechanisms and explore potential applications beyond direct antimicrobial action, such as wound healing or modulation of the host immune response to infection. nih.govmdpi.com Identifying additional cellular or molecular targets of this compound could reveal new therapeutic possibilities.

Methodological Advancements in this compound Research

Methodological advancements are crucial for advancing this compound research. Techniques for the purification and characterization of bioactive peptides from milk and dairy products, such as various chromatography methods and mass spectrometry, are continuously being refined. tandfonline.comnih.govrsc.org Studies have utilized techniques like autofocusing to fractionate casein hydrolysates and identify antibacterial peptides. researchgate.net Evaluating the stability of this compound during processing and in different matrices requires robust analytical methods. usda.gov Furthermore, the development of in vitro and in vivo models that accurately mimic the conditions relevant to its intended applications (e.g., animal infection models, food matrices) is essential for evaluating efficacy and safety. mdpi.com Advancements in large-scale production methods for this compound and this compound-derived peptides are also necessary for their potential commercialization. nih.govtandfonline.com

常见问题

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing Isracidin’s structural and functional properties?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to determine molecular structure and purity. For functional analysis, employ in vitro antimicrobial assays (e.g., broth microdilution) to quantify minimum inhibitory concentrations (MICs) against target pathogens. Include controls like known antibiotics (e.g., vancomycin) for comparative validation. Structural data should align with computational modeling (e.g., molecular docking) to predict binding interactions .

Q. How can researchers validate the bioactivity of this compound in heterogeneous experimental models?

- Methodological Answer : Design dose-response studies across multiple cell lines (e.g., mammalian, bacterial) to assess specificity. Use fluorescence-based assays (e.g., SYTOX Green uptake for membrane disruption) to confirm mechanistic action. Replicate experiments across independent labs to mitigate batch variability. Report statistical significance (e.g., p < 0.05) and effect sizes with confidence intervals .

Q. What are the standard protocols for synthesizing this compound in laboratory settings?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is preferred for purity control. Optimize deprotection and cleavage steps using trifluoroacetic acid (TFA) with scavengers. Validate synthesis success via HPLC and circular dichroism (CD) for secondary structure confirmation. Document reaction yields, solvent systems, and purification steps (e.g., reverse-phase chromatography) in detail for reproducibility .

Advanced Research Questions

Q. How should researchers address contradictions in reported antimicrobial efficacy data for this compound?

- Methodological Answer : Conduct meta-analyses of published MIC values, stratifying by pathogen strain, assay conditions (e.g., pH, temperature), and solvent carriers (e.g., DMSO vs. aqueous). Use statistical tools like ANOVA to identify confounding variables. For unresolved discrepancies, design head-to-head comparative studies under standardized protocols .

Q. What strategies optimize this compound’s stability in pharmacokinetic studies?

- Methodological Answer : Employ lyophilization with cryoprotectants (e.g., trehalose) for long-term storage. Assess stability in physiological buffers (e.g., PBS) via accelerated degradation studies (40°C/75% RH) monitored by LC-MS. For in vivo models, use PEGylation or liposomal encapsulation to prolong half-life .

Q. How can advanced computational models improve this compound’s target specificity?

- Methodological Answer : Apply machine learning (e.g., random forest classifiers) to predict off-target interactions using databases like ChEMBL. Validate in silico predictions with surface plasmon resonance (SPR) to measure binding kinetics. Iteratively refine models with experimental feedback to enhance predictive accuracy .

Q. What experimental designs mitigate bias in assessing this compound’s immunomodulatory effects?

- Methodological Answer : Use double-blind randomized trials in animal models, with placebo and positive control groups. Quantify cytokine profiles (e.g., IL-6, TNF-α) via multiplex ELISA. Pre-register study protocols on platforms like Open Science Framework to reduce reporting bias .

Data Analysis and Reproducibility

Q. How should researchers handle non-reproducible results in this compound’s cytotoxicity assays?

- Methodological Answer : Audit lab protocols for consistency in cell passage numbers, serum lot variations, and incubation times. Use intra- and inter-assay coefficients of variation (CV < 15%) as quality thresholds. Share raw datasets and analysis code via repositories like Zenodo for independent verification .

Q. What statistical frameworks are suitable for analyzing dose-dependent synergy between this compound and conventional antibiotics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。